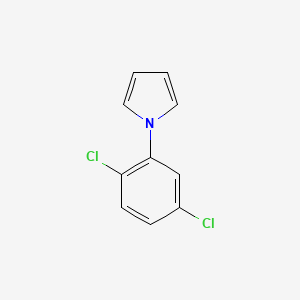

1-(2,5-dichlorophenyl)-1H-pyrrole

Descripción

1-(2,5-Dichlorophenyl)-1H-pyrrole is a substituted pyrrole derivative featuring a dichlorophenyl group at the 1-position of the pyrrole ring. Its molecular formula is C₁₀H₇Cl₂N, with a molecular weight of 212.08 g/mol . The compound is characterized by two chlorine atoms at the 2- and 5-positions of the phenyl ring, which confer distinct electronic and steric properties. Pyrrole derivatives are widely studied for their applications in organic electronics, pharmaceuticals, and agrochemicals due to their π-conjugated systems and tunable reactivity.

Propiedades

IUPAC Name |

1-(2,5-dichlorophenyl)pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2N/c11-8-3-4-9(12)10(7-8)13-5-1-2-6-13/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUGWGCAHKLRCJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=C(C=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-dichlorophenyl)-1H-pyrrole typically involves the reaction of 2,5-dichlorophenylamine with a suitable pyrrole precursor under specific conditions. One common method is the cyclization of 2,5-dichlorophenylamine with an α,β-unsaturated carbonyl compound in the presence of a base, such as sodium hydride, to form the desired pyrrole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Análisis De Reacciones Químicas

Types of Reactions

1-(2,5-Dichlorophenyl)-1H-pyrrole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.

Reduction: Reduction reactions can yield the corresponding pyrrolidine derivatives.

Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, leading to various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include pyrrole oxides, pyrrolidine derivatives, and various substituted pyrroles, depending on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound has been studied for its potential biological activities, particularly as an antimicrobial agent. Research indicates that derivatives of 1-(2,5-dichlorophenyl)-1H-pyrrole exhibit promising antimicrobial properties against various pathogens. For instance, a study synthesized several derivatives and evaluated their activity against bacterial strains, demonstrating that some compounds had effective inhibitory effects on growth .

Case Study: Antimicrobial Activity

- Objective: To evaluate the antimicrobial efficacy of synthesized derivatives.

- Findings: Certain derivatives showed significant inhibition against Gram-positive and Gram-negative bacteria, suggesting potential for development as antimicrobial agents .

Synthesis of Novel Compounds

The compound serves as a precursor in the synthesis of more complex molecules. It has been utilized in the formation of heterocyclic systems through functional group interconversion, which is crucial for developing new pharmaceuticals and agrochemicals. A notable method involves the reaction of this compound with various reagents to yield dioxolane and thiazolidinone derivatives .

Synthesis Overview

- Reagents Used: Ethylene glycol, PTSA (p-toluenesulfonic acid).

- Yield: High yields were reported for the transformation into dioxolane derivatives.

- Applications: The synthesized compounds may be used in further biological testing or as intermediates in drug development .

Materials Science

In materials science, this compound has been incorporated into aggregation-induced emission luminogens (AIEgens). These materials are characterized by their enhanced luminescence properties when aggregated, making them suitable for applications in sensors and optoelectronic devices. The unique structural properties of pyrrole derivatives facilitate tunable fluorescence characteristics .

Application Highlights

- Fluorescent Thermometers: The AIEgens derived from this compound can function as reversible fluorescent thermometers with excellent fatigue resistance.

- Environmental Sensors: They have shown promise in detecting heavy metals such as cadmium ions with high selectivity and sensitivity .

Photochemical Applications

Recent studies have explored the photochemical properties of pyrrole derivatives, including this compound. These compounds can undergo ring expansion reactions upon exposure to light, leading to the formation of new chemical entities. This property is valuable in synthetic organic chemistry for creating diverse molecular architectures .

Photochemical Reaction Insights

Mecanismo De Acción

The mechanism of action of 1-(2,5-dichlorophenyl)-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

Key Observations :

- Electronic Effects: The 2,5-dichlorophenyl group in the target compound introduces strong electron-withdrawing effects, which may enhance stability in π-conjugated systems compared to mono-chloro derivatives like 1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrole .

- Functional Group Diversity: The aldehyde group in 1-(3,5-dichlorophenyl)-1H-pyrrole-2-carbaldehyde enables further functionalization (e.g., Schiff base formation), distinguishing it from the non-functionalized target compound .

Actividad Biológica

1-(2,5-Dichlorophenyl)-1H-pyrrole is a compound that has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of its biological properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has the following molecular structure:

- Chemical Formula : CHClN

- Molecular Weight : 201.06 g/mol

- CAS Number : 154458-87-4

This compound features a pyrrole ring substituted with a dichlorophenyl group, which is pivotal for its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various fungal strains, particularly Candida krusei and Candida glabrata .

Minimum Inhibitory Concentration (MIC) Values

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| This compound | Candida krusei | 25 |

| This compound | Candida glabrata | 100 |

| Ketoconazole | Candida krusei | 50 |

The above table illustrates that the compound demonstrates superior activity against Candida krusei compared to the standard antifungal agent ketoconazole, indicating its potential as an effective antifungal treatment .

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promising anticancer effects. It was tested against several cancer cell lines, including HepG2 (liver cancer) and A549 (lung cancer).

Cytotoxicity Data

| Compound | Cell Line | IC (µg/mL) | Selectivity Index (SI) |

|---|---|---|---|

| This compound | HepG2 | 19 | >10 |

| This compound | A549 | 15 | >8 |

| Cisplatin | HepG2 | 10 | - |

The selectivity index indicates that this compound is less toxic to normal cells compared to cisplatin, suggesting its potential as a safer alternative in cancer therapy .

The biological activity of this compound can be attributed to its ability to interfere with cellular processes in pathogens and cancer cells. Research suggests that it may induce apoptosis in cancer cells through the activation of caspases and the generation of reactive oxygen species (ROS), similar to other known anticancer agents .

Case Studies

Several studies have documented the efficacy of this compound in vivo and in vitro:

- Study on Antifungal Activity : In a controlled experiment, the compound was administered to mice infected with Candida krusei . Results showed a significant reduction in fungal load compared to untreated controls.

- Cancer Cell Line Study : The compound was tested against HepG2 and A549 cell lines in a series of assays measuring cell viability. The results indicated a dose-dependent decrease in cell viability with increasing concentrations of the compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2,5-dichlorophenyl)-1H-pyrrole, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves Friedel-Crafts alkylation or cyclization reactions. For example, analogous pyrrole derivatives (e.g., 1-phenyl-2,5-dimethyl-1H-pyrrole) are synthesized via acid-catalyzed cyclization of diketones with amines or via Pd-catalyzed cross-coupling for aryl-pyrrole linkages . Key parameters include temperature (e.g., 60–100°C for cyclization), solvent polarity (dichloromethane or toluene), and stoichiometric ratios of dichlorophenyl precursors to pyrrole-forming agents. Yield optimization may require iterative testing of catalysts (e.g., Lewis acids like AlCl₃) and inert atmospheres to prevent oxidation .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR identify substituent positions on the pyrrole ring. For example, aromatic protons in dichlorophenyl groups resonate at δ 7.2–7.5 ppm, while pyrrole protons appear as singlets near δ 6.0–6.5 ppm .

- FT-IR : Stretching frequencies for C-Cl bonds (600–800 cm⁻¹) and pyrrole C-N bonds (~1450 cm⁻¹) confirm functional groups .

- HPLC/GC-MS : Purity assessment and molecular ion ([M]⁺) identification via mass spectrometry (e.g., m/z 212.08 for C₁₀H₇Cl₂N) .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its redox behavior in conductive polymer applications?

- Methodological Answer : The electron-withdrawing Cl groups on the phenyl ring enhance electrophilicity, stabilizing radical cations during polymerization. Cyclic voltammetry (CV) in acetonitrile reveals multi-stage redox processes (e.g., oxidation peaks at +0.8 V to +1.2 V vs. Ag/Ag⁺), critical for designing conductive polymers. Density functional theory (DFT) calculations can map HOMO-LUMO gaps to predict charge transport properties .

Q. What mechanistic insights explain contradictory data in electrophilic substitution reactions of this compound?

- Methodological Answer : Discrepancies in regioselectivity (e.g., C3 vs. C4 substitution) may arise from steric hindrance from Cl substituents or solvent effects. Competitive pathways can be resolved via kinetic studies (e.g., monitoring reaction progress with UV-Vis) and isotopic labeling. For example, deuterated solvents (D₂O) may shift protonation sites, altering product distributions .

Q. How can computational modeling guide the design of this compound derivatives for optoelectronic devices?

- Methodological Answer : Time-dependent DFT (TD-DFT) predicts absorption/emission spectra by simulating π→π* transitions. Molecular dynamics (MD) simulations assess packing efficiency in thin films, correlating with experimental XRD data. For instance, planar pyrrole-thiophene derivatives exhibit extended conjugation, reducing bandgaps (~2.1 eV) for solar cell applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.